Sanshodiol
Overview
Description
Mechanism of Action
Mode of Action
It is known that Sanshodiol is a natural compound primarily found in certain plants like Japanese pepper (Xanthoxylum spp.) . The specific interactions between this compound and its targets, as well as the resulting changes, are still under investigation .
Biochemical Pathways
Given that this compound is a lignan , it may potentially interact with pathways related to lignans. More research is needed to confirm this and to understand the downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It is known that this compound is used in traditional medicine and perfumery due to its aromatic properties . The specific molecular and cellular effects resulting from this compound’s action require further investigation .
Action Environment
This compound is stable under normal temperatures but can decompose under high temperatures, exposure to sunlight, and in the presence of oxygen . Therefore, these environmental factors can influence this compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanshodiol can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the leaves, roots, or fruits of Zanthoxylum plants. The extracted mixture undergoes purification steps such as distillation and crystallization to obtain high-purity this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale extraction processes. The plant material is subjected to solvent extraction, followed by purification techniques like column chromatography and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Sanshodiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives by replacing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Sanshodiol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Hydroxy-α-sanshool: Known for its numbing and tingling effects, hydroxy-α-sanshool shares some structural similarities with this compound but differs in its sensory properties.
This compound’s unique combination of aromatic properties and biological activities makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMYKQGSSTJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123755 | |
Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sanshodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54854-91-0 | |
Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54854-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sanshodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 141 °C | |
Record name | Sanshodiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030573 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Sanshodiol?
A1: this compound is a natural furano lignan isolated from the bark of the Japanese pepper tree (Zanthoxylum piperitum DC.) []. While its exact molecular formula and weight can vary slightly depending on the specific derivative, this compound methyl ether, for instance, possesses the molecular formula C22H26O6 [, ]. Unfortunately, the provided abstracts do not contain detailed spectroscopic data for this compound.
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic routes to this compound and its derivatives have been explored. A notable approach utilizes a multi-step process starting with a 4-(arylmethylene)-2-methoxytetrahydrofuran derivative, culminating in a microwave-assisted stereoselective addition of a boronic acid to a 4-ethoxycarbonyldihydrofuran []. Another method involves the intramolecular radical cyclization of specifically substituted epoxy olefinic ethers, using bis(cyclopentadienyl)titanium(III) chloride as the radical source []. This reaction can yield this compound methyl ether directly, which can then be converted to this compound via removal of the methyl protecting group.
Q3: Are there any known structure-activity relationships (SAR) for this compound or its analogs?
A3: While the provided abstracts don't delve into specific SAR studies for this compound, the synthesis of several derivatives like this compound methyl ether, lariciresinol dimethyl ether, and acuminatin methyl ether, highlights the possibility of modulating the compound's properties through structural modifications [, ]. Further research focusing on how these modifications impact this compound's biological activity and potential applications is needed.
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